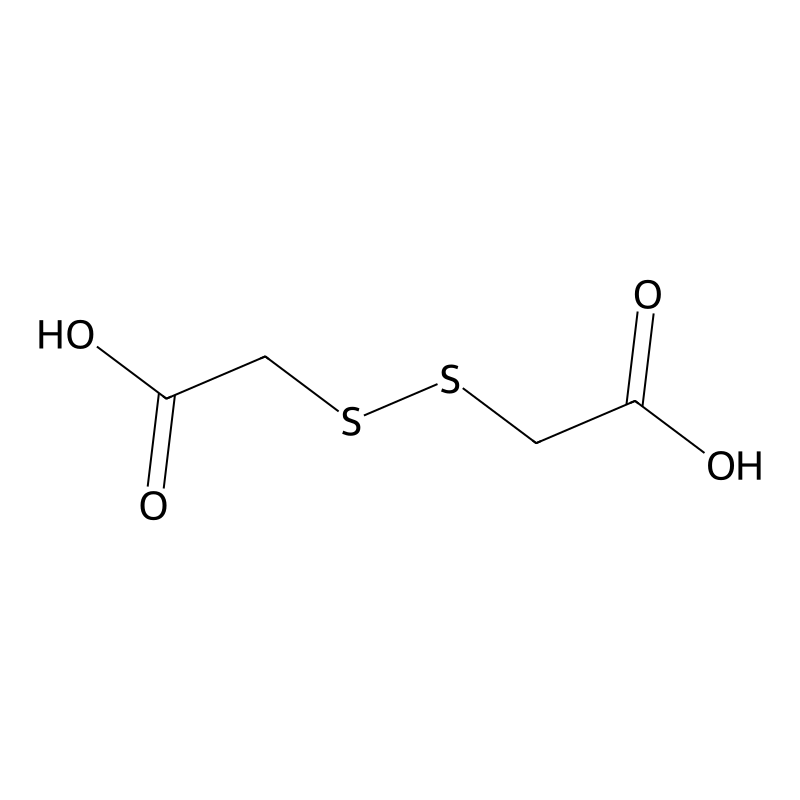Dithiodiglycolic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Drug Delivery:
- Conjugation with therapeutic agents: DTDA can be linked to therapeutic agents, such as drugs or diagnostic molecules, to improve their solubility, stability, and targeting in the body. Studies have shown that DTDA-conjugated drugs can be more effective than their unconjugated counterparts [].
Nanomaterials:
- Functionalization of nanoparticles: DTDA can be used to modify the surface of nanoparticles, making them more biocompatible and allowing for the attachment of other molecules. This can be useful for developing new types of drug delivery systems, imaging agents, and biosensors [].
Material Science:
- Self-assembly: DTDA can self-assemble into various ordered structures, such as nanotubes and vesicles. These structures have potential applications in electronics, catalysis, and drug delivery [].
Environmental Science:
Dithiodiglycolic acid is a chemical compound with the molecular formula C₄H₆O₄S₂. It is a dithiol compound derived from thioglycolic acid through oxidation, exhibiting both carboxylic acid and disulfide functionalities. This compound is recognized for its unique properties, including its ability to form cross-linked structures, which contribute to its applications in various fields such as biochemistry and materials science.
Dithiodiglycolic acid can be synthesized through the oxidation of thioglycolic acid. The general reaction can be represented as follows:
In this reaction, two molecules of thioglycolic acid react with an oxidizing agent (commonly hydrogen peroxide) to form dithiodiglycolic acid and water. The oxidation typically occurs in the presence of a catalyst, such as ferric chloride or ferric sulfate, which enhances the reaction efficiency and purity of the product .
Dithiodiglycolic acid possesses biological activity due to its disulfide bonds, which can interact with various biological molecules. Its potential applications include:
- Antioxidant Activity: The compound may act as a reducing agent, capable of scavenging free radicals and protecting cells from oxidative stress.
- Cellular Interactions: Dithiodiglycolic acid can influence protein structure through disulfide bond formation and breaking, which is crucial in biochemical pathways involving protein folding and stability .
The synthesis of dithiodiglycolic acid primarily involves the oxidation of thioglycolic acid. The method typically includes the following steps:
- Preparation of Thioglycolic Acid Solution: Thioglycolic acid is dissolved in water.
- Addition of Catalyst: A ferric iron catalyst is introduced to facilitate the oxidation process.
- Oxidation Reaction: Hydrogen peroxide is slowly added while stirring to oxidize thioglycolic acid into dithiodiglycolic acid.
- Purification: The resulting aqueous solution is dried under vacuum to obtain solid dithiodiglycolic acid .
Dithiodiglycolic acid has several significant applications:
- Cosmetics: Used in formulations for hair treatments due to its ability to break and reform disulfide bonds in keratin.
- Biochemistry: Acts as a reducing agent in various biochemical assays and processes.
- Materials Science: Its ability to form cross-linked networks makes it valuable in creating durable materials with enhanced mechanical properties
Studies on the interactions of dithiodiglycolic acid with other compounds reveal its capacity to form complexes with metal ions, which can be utilized in analytical chemistry for detecting metals like iron and silver. Additionally, its interactions with proteins are critical for understanding its role in biochemical pathways and therapeutic applications .
Dithiodiglycolic acid shares structural similarities with several other compounds, particularly those containing thiol or disulfide groups. Here are some comparable compounds:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Thioglycolic Acid | C₂H₄O₂S | A colorless liquid used as a depilatory agent; contains a single thiol group. |
| Thiodiglycolic Acid | C₄H₈O₄S₂ | Similar structure but with different reactivity; used in hair treatments. |
| Dithiothreitol | C₄H₁₀O₂S₂ | A reducing agent commonly used in biochemistry; contains two thiol groups. |
| Mercaptoacetic Acid | C₂H₄O₂S | A simpler analog of thioglycolic acid; used in similar applications but less complex than dithiodiglycolic acid. |
Dithiodiglycolic acid is unique due to its dual carboxylic acid and disulfide functionalities, enabling distinct chemical reactivity and applications compared to these similar compounds.
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
68223-93-8








